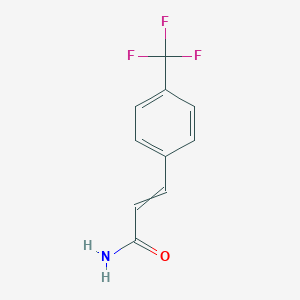

Methyl 2-amino-3-benzoylphenylacetate

描述

Synthesis Analysis

The synthesis of Methyl 2-amino-3-benzoylphenylacetate involves several steps, including the preparation of key intermediates and the use of specific reagents to achieve the desired molecular structure. For example, Limbach et al. (2009) demonstrated the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropyl-containing amino acids, showcasing the synthetic versatility of related compounds (Limbach, Es-Sayed, Lygin, & Meijere, 2009). Similarly, synthetic approaches for related compounds have been developed, indicating the methodological diversity in accessing the core structure of Methyl 2-amino-3-benzoylphenylacetate.

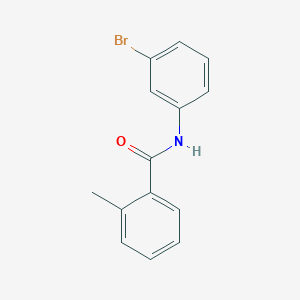

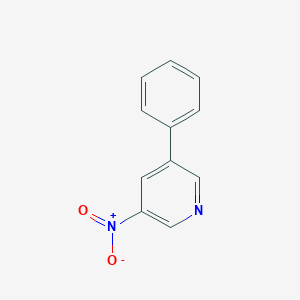

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-3-benzoylphenylacetate is crucial for its chemical behavior and interaction with other molecules. The compound's structure has been elucidated through various analytical techniques, revealing the arrangement of its functional groups and the overall molecular geometry. The detailed structural analysis aids in understanding the compound's reactivity and potential binding mechanisms to biological targets.

Chemical Reactions and Properties

Methyl 2-amino-3-benzoylphenylacetate participates in various chemical reactions, demonstrating its reactivity and functional versatility. Its chemical properties, including reactivity patterns with different reagents and under various conditions, have been explored to synthesize a wide range of derivatives with potential biological and pharmacological activities. The compound's ability to undergo transformations highlights its significance in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of Methyl 2-amino-3-benzoylphenylacetate, including melting point, solubility, and crystal structure, have been studied to facilitate its use in different applications. These properties are essential for predicting the behavior of the compound under various conditions and for its formulation in potential product development.

Chemical Properties Analysis

The chemical properties of Methyl 2-amino-3-benzoylphenylacetate, such as acidity, basicity, and stability, play a crucial role in its reactivity and interactions with other compounds. Understanding these properties is vital for designing reactions and processes involving this compound, ensuring efficient and targeted synthesis of desired products.

- Limbach, M., Es-Sayed, M., Lygin, A., & Meijere, A. (2009). Methyl 2‐(Benzyloxycarbonylamino)‐2‐cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl‐Containing Amino Acids. European Journal of Organic Chemistry, 2009(8), 1357-1364. Link to paper.

科学研究应用

Photopolymerization Enhancers

A novel compound exhibiting significant potential in photopolymerization processes was developed, showing drastic changes in photophysical or photochemical properties upon UV irradiation. This advancement suggests its application in creating more efficient photoinitiators, contributing to the development of new materials with enhanced properties (Guillaneuf et al., 2010).

Synthesis of Phosphorothioylated Amino Acids

Research on the synthesis of N- and O-phosphorothioylated amino acids through an efficient methodology introduces a new pathway for the synthesis of modified amino acids, potentially impacting drug development and biochemical research (Baraniak et al., 2002).

N-phthaloylation of Amino Acids

The development of a new reagent for N-phthaloylation of amino acids and derivatives offers a racemization-free method, significantly enhancing the synthesis process of amino acid derivatives. This could be crucial for peptide synthesis and pharmaceutical applications (Casimir et al., 2002).

Antibacterial Activity

A study on the synthesis and antibacterial activity of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate reveals its efficacy against various bacterial strains, indicating its potential as a basis for developing new antibacterial agents (Karai et al., 2018).

Dual Inhibitor for Antitumor Activity

The design and synthesis of a compound as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase present a promising approach for antitumor agents, showcasing the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2000).

安全和危害

属性

IUPAC Name |

methyl 2-(2-amino-3-benzoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-14(18)10-12-8-5-9-13(15(12)17)16(19)11-6-3-2-4-7-11/h2-9H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIAJRFXWYEOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217397 | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-benzoylphenylacetate | |

CAS RN |

61941-58-0 | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61941-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)